3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide
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Overview
Description
3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group, a fluorobenzyl group, and a carboxamide group attached to an isoxazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. A common synthetic route might include:
Formation of Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Benzyloxy Group: This step may involve the reaction of the isoxazole intermediate with benzyl alcohol under basic conditions.
Attachment of Fluorobenzyl Group: This can be done through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Formation of Carboxamide Group: The final step might involve the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and fluorobenzyl groups could enhance binding affinity and selectivity towards specific molecular targets, while the carboxamide group might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide
- 3-(benzyloxy)-N-(4-methylbenzyl)isoxazole-5-carboxamide
- 3-(benzyloxy)-N-(4-nitrobenzyl)isoxazole-5-carboxamide
Uniqueness
3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly affect its chemical and biological properties. Fluorine atoms are known to influence the metabolic stability and bioavailability of compounds, making this derivative potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-15-8-6-13(7-9-15)11-20-18(22)16-10-17(21-24-16)23-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWDYRMRDKFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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